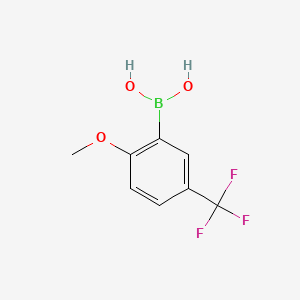
2-Methoxy-5-(trifluoromethyl)phenylboronic acid
Übersicht
Beschreibung
2-Methoxy-5-(trifluoromethyl)phenylboronic acid is a boronic acid derivative characterized by the presence of a methoxy group and a trifluoromethyl group attached to a phenyl ring. While the specific compound is not directly studied in the provided papers, related compounds with similar substituents have been investigated for their chemical properties and potential applications. For instance, 2,4-bis(trifluoromethyl)phenylboronic acid has been shown to be an effective catalyst in dehydrative amidation reactions , and 5-trifluoromethyl-2-formylphenylboronic acid has been synthesized and characterized, displaying interesting structural features and antimicrobial activity .
Synthesis Analysis
The synthesis of related trifluoromethyl phenylboronic acids typically involves halogen-metal exchange reactions followed by treatment with triisopropyl borate or similar reagents. For example, 5-pyrimidylboronic acid and its methoxy derivative were synthesized using lithium-halogen exchange reactions . Similarly, 2-chloro-5-(trifluoromethyl)phenylboronic acid was synthesized through a method that was optimized for high production and purity, as confirmed by spectroscopic methods .
Molecular Structure Analysis
The molecular structure of boronic acids with trifluoromethyl substituents is influenced by the electron-withdrawing nature of the trifluoromethyl group. This can affect the acidity of the boronic acid and its ability to form dimers and other supramolecular structures. For instance, the introduction of an electron-withdrawing substituent like trifluoromethyl has been shown to increase the acidity of phenylboronic acids . The crystal structures of some related compounds have been determined by single-crystal X-ray diffraction, revealing hydrogen-bonded dimers as the basic structural motifs .
Chemical Reactions Analysis
Trifluoromethyl-substituted phenylboronic acids participate in various chemical reactions, including Suzuki cross-coupling reactions, which are commonly used to create carbon-carbon bonds. For example, 5-pyrimidylboronic acid and its methoxy derivative underwent Suzuki cross-coupling reactions with heteroaryl halides to yield heteroarylpyrimidines . The presence of the trifluoromethyl group can also influence the reactivity and selectivity of these reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-methoxy-5-(trifluoromethyl)phenylboronic acid can be inferred from related compounds. The presence of the methoxy and trifluoromethyl groups can significantly affect the acidity, solubility, and stability of the compound. For example, the acidity of (trifluoromethoxy)phenylboronic acids was found to be dependent on the position of the substituent, with the ortho isomer being the least acidic . Additionally, the methoxy group can participate in intramolecular hydrogen bonding, which can influence the compound's crystal structure and reactivity .
Wissenschaftliche Forschungsanwendungen
- 2-Methoxy-5-(trifluoromethyl)phenylboronic acid is a chemical compound with the molecular formula C₈H₈BF₃O₃ and a molecular weight of 219.95 g/mol . It’s also known as 2-Methoxy-5-(trifluoromethyl)benzeneboronic acid .
- This compound is typically stored in a freezer under an inert atmosphere at room temperature .
- It’s used as a reactant for functionalization via lithiation and reaction with electrophiles .
- It’s also used in selective rhodium-catalyzed conjugate addition reactions .
- This compound has been used in the preparation of inhibitors of kinesin spindle protein (KSP) for potential use as antitumor agents .
-
Functionalization via Lithiation and Reaction with Electrophiles
-
Selective Rhodium-Catalyzed Conjugate Addition Reactions
-
Preparation of Inhibitors of Kinesin Spindle Protein (KSP)
-
Organic Synthesis
-
Medicinal Chemistry
-
Material Science
-
Analytical Chemistry
Safety And Hazards
Eigenschaften
IUPAC Name |
[2-methoxy-5-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BF3O3/c1-15-7-3-2-5(8(10,11)12)4-6(7)9(13)14/h2-4,13-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXDQUMRSSQYJSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(F)(F)F)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50382207 | |
| Record name | [2-Methoxy-5-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-(trifluoromethyl)phenylboronic acid | |
CAS RN |
240139-82-6 | |
| Record name | [2-Methoxy-5-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[3,5-Bis(trifluoromethyl)phenyl]-3-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B1303986.png)
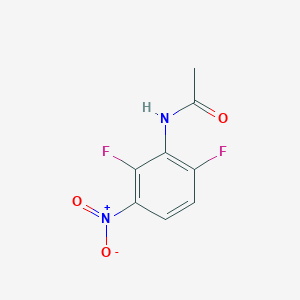
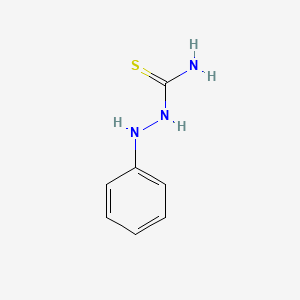


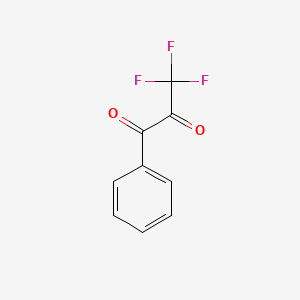

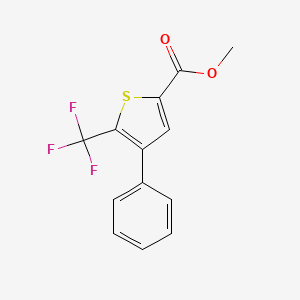
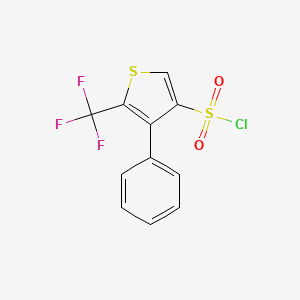


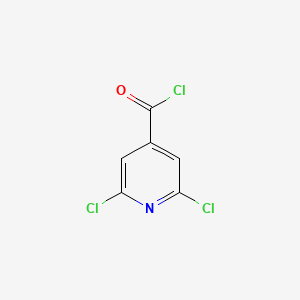
![5-[4-Fluoro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde](/img/structure/B1304006.png)
![1-[4-(Trifluoromethoxy)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1304007.png)